molecular formula C23H22N2O3 B6420492 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 488842-84-8

1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No. B6420492
CAS RN: 488842-84-8
M. Wt: 374.4 g/mol
InChI Key: QNXAEPBPRXYWDB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole, otherwise known as DMPP, is a heterocyclic organic compound that is widely used in scientific research. It is a white, crystalline powder that is soluble in organic solvents, making it ideal for a variety of laboratory experiments. DMPP is primarily used to study biochemical and physiological processes and has been found to be useful in a variety of research applications.

Scientific Research Applications

DMPP has been found to be useful in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various drugs and chemicals, as well as to study the mechanisms of action of these compounds. It has also been used to study the effects of environmental pollutants on human health, as well as to study the effects of various genetic mutations. Additionally, DMPP has been used to study the effects of various proteins on cell signaling pathways.

Mechanism of Action

The exact mechanism of action of DMPP is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and chemicals. It is also believed to act as an inhibitor of certain proteins involved in cell signaling pathways. Additionally, DMPP has been found to have anti-inflammatory and anti-oxidant properties, which may explain its ability to modulate the effects of various drugs and chemicals.
Biochemical and Physiological Effects
DMPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and chemicals, as well as to inhibit the activity of certain proteins involved in cell signaling pathways. Additionally, DMPP has been found to have anti-inflammatory and anti-oxidant properties, which may explain its ability to modulate the effects of various drugs and chemicals.

Advantages and Limitations for Lab Experiments

The primary advantage of using DMPP in laboratory experiments is its relatively simple and cost-effective synthesis method. Additionally, its solubility in organic solvents makes it ideal for a variety of laboratory experiments. The primary limitation of using DMPP in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

In order to fully understand the mechanism of action of DMPP, further research is needed to identify the exact biochemical and physiological effects of the compound. Additionally, further research is needed to identify the potential therapeutic applications of DMPP, as well as to identify any potential adverse effects of the compound. Additionally, further research is needed to identify the potential for DMPP to interact with other drugs and chemicals, as well as to identify any potential interactions with proteins involved in cell signaling pathways. Finally, further research is needed to identify any potential environmental or health risks associated with the use of DMPP in laboratory experiments.

Synthesis Methods

DMPP is typically synthesized through a reaction between 3,4-dimethoxyphenylmethyl chloride and phenoxymethylbenzene. The reaction is completed in the presence of a catalyst, such as potassium carbonate, and yields DMPP as a white, crystalline powder. This synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-26-21-13-12-17(14-22(21)27-2)15-25-20-11-7-6-10-19(20)24-23(25)16-28-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAEPBPRXYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole

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